N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyanocycloheptyl group and an oxoazocane ring attached to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide typically involves the following steps:
Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide ion under basic conditions to form 1-cyanocycloheptanol, followed by dehydration to yield 1-cyanocycloheptene.
Synthesis of the oxoazocane ring: The oxoazocane ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Coupling of the cyanocycloheptyl group and the oxoazocane ring: The final step involves the coupling of the cyanocycloheptyl group with the oxoazocane ring through an acetamide linkage. This can be achieved through the reaction of the appropriate amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoazocane ring to a hydroxyazocane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide can be compared with other similar compounds, such as:
N-(1-cyanocyclohexyl)-2-(2-oxoazocan-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-cyanocyclooctyl)-2-(2-oxoazocan-1-yl)acetamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c18-14-17(10-6-2-3-7-11-17)19-15(21)13-20-12-8-4-1-5-9-16(20)22/h1-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWPIKKHOCVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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